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Compound of Interest

Compound Name: 4-Nitrobenzoic Acid

Cat. No.: B1664617 Get Quote

This guide provides an in-depth analysis of the spectroscopic data for 4-nitrobenzoic acid, a

key intermediate in the synthesis of various pharmaceuticals, including procaine and folic acid.

The document is intended for researchers, scientists, and professionals in drug development,

offering a comprehensive overview of its Infrared (IR), Nuclear Magnetic Resonance (NMR),

and Ultraviolet-Visible (UV-Vis) spectroscopic characteristics. Detailed experimental protocols

and a logical workflow for spectroscopic analysis are also presented.

Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from the spectroscopic

analysis of 4-nitrobenzoic acid.

Table 1: Infrared (IR) Spectroscopy Data
The IR spectrum of 4-nitrobenzoic acid reveals characteristic absorption bands corresponding

to its principal functional groups. The data presented is a compilation of expected values for its

structural motifs.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b1664617?utm_src=pdf-interest
https://www.benchchem.com/product/b1664617?utm_src=pdf-body
https://www.benchchem.com/product/b1664617?utm_src=pdf-body
https://www.benchchem.com/product/b1664617?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1664617?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Wavenumber (cm⁻¹) Intensity Vibrational Assignment

3300-2500 Strong, Broad
O-H stretch (Carboxylic acid

dimer)

1710-1680 Strong C=O stretch (Carboxylic acid)

1610-1590 Medium C=C stretch (Aromatic ring)

1550-1510 Strong NO₂ asymmetric stretch

1355-1345 Strong NO₂ symmetric stretch

1320-1210 Strong C-O stretch (Carboxylic acid)

920-910 Medium, Broad
O-H bend (Out-of-plane,

dimer)

860-850 Strong
C-H bend (Out-of-plane, para-

disubstituted)

850-840 Medium C-N stretch

Table 2: Nuclear Magnetic Resonance (NMR)
Spectroscopy Data
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of 4-
nitrobenzoic acid. The data was recorded in dimethyl sulfoxide-d₆ (DMSO-d₆).

¹H NMR (500 MHz, DMSO-d₆)

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

13.64 Singlet 1H -COOH

8.33-8.30 Multiplet 2H
Aromatic H (ortho to -

NO₂)

8.20-8.13 Multiplet 2H
Aromatic H (ortho to -

COOH)
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¹³C NMR (126 MHz, DMSO-d₆)[1]

Chemical Shift (δ) ppm Assignment

166.27 -COOH

150.47 C-NO₂

136.89 C-COOH

131.15 CH (ortho to -COOH)

124.16 CH (ortho to -NO₂)

Table 3: Ultraviolet-Visible (UV-Vis) Spectroscopy Data
UV-Vis spectroscopy illustrates the electronic transitions within the molecule. The spectrum

was obtained in an alcohol solvent.

λₘₐₓ (nm)
Molar Absorptivity
(ε)

log(ε) Solvent

258 11,015 L·mol⁻¹·cm⁻¹ 4.08 Alcohol

294 (shoulder) 2,512 L·mol⁻¹·cm⁻¹ 3.40 Alcohol

Experimental Protocols
The following are detailed methodologies for the acquisition of the spectroscopic data

presented.

Infrared (IR) Spectroscopy
Method: Attenuated Total Reflectance (ATR) or Potassium Bromide (KBr) Pellet Method.

Sample Preparation (KBr Pellet Method):

A small amount of 4-nitrobenzoic acid (1-2 mg) is ground with approximately 100-200 mg

of dry KBr powder in an agate mortar.
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The mixture is ground to a fine, homogeneous powder.

The powder is then transferred to a pellet press and compressed under high pressure to

form a transparent or semi-transparent pellet.

Data Acquisition:

A background spectrum of the empty sample compartment (or a pure KBr pellet) is

recorded.

The sample pellet is placed in the spectrometer's sample holder.

The IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Method: High-Resolution NMR Spectroscopy.

Sample Preparation:

Approximately 5-10 mg of 4-nitrobenzoic acid is accurately weighed and dissolved in

about 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a clean, dry vial.

The solution is then transferred to a 5 mm NMR tube.

A small amount of an internal standard, such as tetramethylsilane (TMS), can be added for

chemical shift referencing if the solvent signal is not used.

Data Acquisition:

The NMR tube is placed in the spectrometer's probe.

The magnetic field is locked onto the deuterium signal of the solvent.

The magnetic field is shimmed to achieve maximum homogeneity.

The desired NMR experiments (¹H, ¹³C) are run with appropriate parameters (e.g., number

of scans, pulse sequence).
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Ultraviolet-Visible (UV-Vis) Spectroscopy
Method: Solution-Phase UV-Vis Spectrophotometry.

Sample Preparation:

A stock solution of 4-nitrobenzoic acid is prepared by dissolving a precisely weighed

amount of the compound in a UV-transparent solvent (e.g., ethanol or methanol) to a

known volume.

The stock solution is then serially diluted to a concentration that results in an absorbance

reading within the linear range of the instrument (typically 0.1-1.0).

Data Acquisition:

A cuvette is filled with the pure solvent to record a baseline (blank) spectrum.

The cuvette is then rinsed and filled with the sample solution.

The UV-Vis spectrum is recorded over a specific wavelength range (e.g., 200-400 nm),

measuring the absorbance at each wavelength.

Visualization of Analytical Workflow
The following diagram illustrates the logical workflow for the comprehensive spectroscopic

analysis of 4-nitrobenzoic acid.
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Caption: Workflow for the spectroscopic analysis of 4-Nitrobenzoic acid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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